molecular formula C12H19N5O2 B2554116 N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-49-1

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2554116
CAS No.: 869072-49-1
M. Wt: 265.317
InChI Key: BFCDMIPMIHAUAR-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 869072-48-0) is a pyrazolopyrimidine derivative with a molecular formula of C₁₀H₁₅N₅O₂ and a molecular weight of 237.26 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a diethoxyethylamine moiety at position 4 (SMILES: COC(CNc1ncnc2c1cnn2C)OC).

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-4-18-10(19-5-2)7-13-11-9-6-16-17(3)12(9)15-8-14-11/h6,8,10H,4-5,7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDMIPMIHAUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=C2C=NN(C2=NC=N1)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex heterocyclic compounds like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, which includes N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been identified as a promising structure for developing new anticancer agents. Research indicates that derivatives of this scaffold exhibit significant inhibitory activity against various cancer cell lines.

Case Studies and Findings

  • Inhibition of Tumor Cell Lines : A study demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine structure exhibited high inhibitory activity against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound this compound showed an IC50 value of 2.24 µM against A549 cells, which is significantly lower than the IC50 of doxorubicin (9.20 µM), a standard chemotherapy drug .
CompoundCell LineIC50 (µM)
This compoundA5492.24
DoxorubicinA5499.20
Analog 1dMCF-71.74
  • Mechanism of Action : Flow cytometric analysis revealed that the compound could induce apoptosis in A549 cells at low micromolar concentrations. This suggests that the pyrazolo[3,4-d]pyrimidine scaffold may play a critical role in mediating anticancer effects through apoptotic pathways .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized and evaluated for their ability to reduce inflammation in various models.

Findings on Anti-inflammatory Activity

  • Reduction of Edema : In vivo studies indicated that certain derivatives exhibited significant anti-inflammatory effects in carrageenan-induced edema models. The compounds were found to be less toxic and had lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac .
CompoundModelResult
Pyrazolo[3,4-d]pyrimidine DerivativeCarrageenan-induced edemaSignificant reduction in edema

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several synthetic routes that have been optimized for yield and purity. Understanding the structure-activity relationships is crucial for enhancing the efficacy of these compounds.

Synthetic Approaches

Various synthetic methodologies have been reported for obtaining pyrazolo[3,4-d]pyrimidines. For instance:

  • Key Intermediates : The synthesis often starts with aminopyrazole carbonitrile as a precursor. Subsequent reactions lead to the formation of the desired pyrazolo[3,4-d]pyrimidine derivatives .

Structure-Activity Relationship Insights

Preliminary studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example:

  • Analog Studies : The introduction of different substituents on the scaffold can enhance anticancer potency or alter anti-inflammatory properties. It has been noted that certain analogs exhibit improved IC50 values compared to their parent compounds .

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(2,2-Diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₀H₁₅N₅O₂ 237.26 Diethoxyethylamine Enhanced solubility due to ether linkages; potential for CNS penetration
N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methyl analog C₁₉H₁₆FN₅ 333.36 Aromatic chloro/fluoro groups Anticancer activity; dual EGFR/ErbB2 inhibition
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₇H₉N₅ 163.18 Methyl groups at positions 1 and 4 Simplified structure; lower molecular weight
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl) analog C₂₁H₂₁N₅ 343.43 Lipophilic aromatic substituents High lipophilicity; may impact membrane permeability
6-Chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl analog C₁₇H₁₇ClFN₅ 357.80 Halogenated benzyl group Improved target binding via hydrophobic/halogen interactions
OSI-027 (mTOR inhibitor) C₂₄H₃₀N₇O 432.50 Cyclopropoxyquinolinyl side chain High potency (IC₅₀: 22 nM mTORC1); CNS-penetrant

Key Observations:

  • Solubility : The diethoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with bulky aromatic groups (e.g., ).
  • Molecular Weight : The target compound’s lower molecular weight (237.26 vs. 343–432 g/mol in others) may favor better pharmacokinetic properties, such as absorption .
  • Biological Activity: Bulky substituents (e.g., cyclopropoxyquinolinyl in OSI-027) correlate with high target affinity (e.g., mTOR inhibition), while halogenated groups (e.g., ) enhance hydrophobic interactions .

Characterization :

  • Elemental analysis (e.g., C, H, N percentages in ) and spectroscopic methods (¹H/¹³C NMR, IR) are standard for confirming purity and structure .

Biological Activity

N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C18H21N7O2C_{18}H_{21}N_{7}O_{2} with a molecular weight of 353.41 g/mol. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, similar derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in malaria parasites and cancer cells . The inhibition of DHODH can lead to decreased proliferation of these cells, making it a target for antimalarial and anticancer therapies.

Antimicrobial Properties

Other pyrazole-based compounds have shown promising antimicrobial activities against antibiotic-resistant bacteria. For instance, a closely related pyrazole derivative displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens . This suggests that this compound may also exhibit similar properties.

In Vitro Studies

In vitro studies have been conducted to evaluate the activity of pyrazole derivatives against various cell lines. For example:

  • Cell Viability Assays : Compounds were tested on MDA-MB-231 breast cancer cells to determine their antiproliferative effects. Results indicated that certain derivatives had low IC50 values, indicating potent activity against cancer cell growth .
  • Enzyme Inhibition : Pyrazole derivatives have been assessed for their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Some compounds showed moderate inhibitory activity with IC50 values ranging from 72.4 µM to 75.6 µM .
CompoundActivity TypeIC50 Value (µM)Reference
Derivative AAntifungal< 10
Derivative BAntimicrobial25
This compoundAntiproliferativeTBD

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis of this compound typically involves a multi-step approach, leveraging pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:

  • Alkylation : Reacting a pyrazolo[3,4-d]pyrimidin-4-ol precursor with 2,2-diethoxyethyl halides under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in solvents like DMF at 60–80°C to introduce the diethoxyethyl group .
  • Purification : Recrystallization from acetonitrile or ethanol to achieve >95% purity, monitored via HPLC .
  • Yield optimization : Adjusting reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for precursor to alkylating agent) to minimize by-products like N-oxide derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 resolve signals for the diethoxyethyl group (δ 1.2–1.4 ppm for CH3_3, δ 3.5–3.7 ppm for OCH2_2) and pyrazolo[3,4-d]pyrimidine protons (δ 8.2–8.9 ppm) .
  • IR : Peaks at 1660–1680 cm1^{-1} (C=N stretch) and 1120–1150 cm1^{-1} (C-O-C in diethoxyethyl) confirm structural integrity .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) and ESI-MS for molecular ion detection (expected [M+H]+^+ ~332 m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. anti-inflammatory effects) for this compound?

  • Target selectivity profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to quantify IC50_{50} values against 50+ kinases, identifying off-target interactions that may explain divergent results .
  • Cellular context : Compare activity in cancer cell lines (e.g., HeLa, MCF-7) versus primary immune cells (e.g., macrophages) to assess tissue-specific effects. For example, anti-inflammatory activity in macrophages may arise from NF-κB pathway modulation, independent of kinase inhibition .
  • Metabolite analysis : LC-MS/MS to detect in situ metabolites (e.g., hydrolyzed diethoxyethyl groups) that alter bioactivity .

Q. What strategies mitigate low yields or by-product formation during scale-up synthesis?

  • Solvent optimization : Replace DMF with toluene for alkylation steps to reduce polar by-products, improving post-reaction extraction efficiency .
  • Catalyst screening : Test alternatives to phase-transfer catalysts (e.g., K2_2CO3_3/18-crown-6) to enhance regioselectivity .
  • Process analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and terminate reactions at >90% conversion .

Q. How do structural modifications (e.g., diethoxyethyl vs. methoxybenzyl substituents) impact pharmacokinetics?

  • LogP studies : Computational modeling (e.g., Schrödinger QikProp) predicts increased lipophilicity (LogP ~2.5) for the diethoxyethyl group versus methoxybenzyl (LogP ~1.8), enhancing blood-brain barrier penetration .
  • Metabolic stability : Incubate with liver microsomes to compare oxidation rates. Diethoxyethyl groups may undergo cytochrome P450-mediated hydrolysis faster than methoxybenzyl, reducing half-life .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Dosage calibration : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC50_{50} values with achievable plasma concentrations in rodent models .
  • Formulation adjustments : Encapsulate the compound in PEGylated liposomes to improve solubility and bioavailability in vivo .
  • Biomarker validation : Measure downstream targets (e.g., phosphorylated ERK for kinase inhibition) in both cell cultures and animal tissues to confirm mechanism consistency .

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